molecular formula C4H10NO5P B1674494 L-AP4 CAS No. 23052-81-5

L-AP4

货号: B1674494
CAS 编号: 23052-81-5
分子量: 183.10 g/mol
InChI 键: DDOQBQRIEWHWBT-VKHMYHEASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 准备方法

    • L-AP4 的合成路线涉及化学合成。
    • 反应条件和具体的工业生产方法在文献中没有广泛记载。
  • 化学反应分析

    • L-AP4 可以进行各种反应,包括氧化、还原和取代反应。
    • 这些反应中常用的试剂和条件没有明确报道。
    • 这些反应形成的主要产物仍然是正在进行的研究领域。
  • 科学研究应用

    L-AP4 (L-2-amino-4-phosphonobutyric acid) is a drug used in scientific research that functions as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR) . It has been shown to depress synaptic transmission in glutamatergic pathways within the hippocampus, olfactory bulb, and retina and also acts as an agonist at the quisqualate-sensitized AP6 site in the hippocampus .

    Scientific Research Applications
    this compound acts as a selective group III metabotropic glutamate receptor agonist that acts at mGlu4, mGluR8, mGluR6, and mGluR7 receptors . this compound inhibits excitatory post-synaptic currents and is a synaptic depressant .

    • Olfactory Bulb Neurons: this compound reversibly blocks the high-threshold calcium current . The AP4 receptor is a presynaptic glutamate receptor that inhibits transmitter release via an unknown mechanism . this compound inhibits high-threshold calcium currents evoked in barium solutions in neurons dialyzed with GTP .
    • Retinal Function: this compound-sensitive action is observed in neuronal transmission between retinal photoreceptor cells and ON-bipolar cells . this compound activates an this compound-sensitive mGluR and hyperpolarizes ON-bipolar cells through its coupling to the cyclic GMP cascade .
    • Central Nervous System Synapses: In many excitatory amino acid synapses within the central nervous system, glutamate transmission is inhibited by the addition of this compound . This inhibition is caused by the reduction of glutamate release as a result of the activation of an this compound-sensitive mGluR subtype at the presynaptic site .
    • mGluR Heterodimerization: Metabotropic glutamate (mGlu) receptor protomers can heterodimerize, leading to different pharmacology compared to their homodimeric counterparts .

    作用机制

    • L-AP4 的机制涉及与 mGluR III 组受体结合。
    • 这些受体参与突触传递、神经元兴奋性和可塑性。
    • This compound 激活的分子靶点和信号通路仍在研究中。
  • 相似化合物的比较

    • L-AP4 的独特性在于它选择性激活 mGluR III 组受体。
    • 类似的化合物包括 D-AP4,它具有结构特征,但可能具有不同的效果。

    生物活性

    L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), specifically targeting mGluR4, mGluR6, mGluR7, and mGluR8. This compound has garnered attention for its role in modulating synaptic transmission and its potential therapeutic applications in neurological disorders.

    This compound primarily acts as a presynaptic depressant, inhibiting the release of glutamate at synapses. It achieves this by activating mGluRs, which leads to a reduction in excitatory postsynaptic currents (EPSCs). The inhibition of glutamate release is mediated through several pathways:

    • Calcium Channel Inhibition : this compound reduces calcium channel activity, which is crucial for neurotransmitter release. Studies have shown that this compound significantly decreases Ca²⁺ responses in nerve terminals, leading to reduced glutamate release in the cerebral cortex .
    • cAMP Pathway Modulation : The compound also influences cyclic AMP (cAMP) levels, although research suggests that its inhibitory effects on neurotransmitter release are not directly related to changes in cAMP levels .

    Synaptic Transmission Studies

    • Reduction of mEPSC Frequency : In experiments involving CA1 pyramidal cells, this compound was found to significantly reduce the frequency of miniature excitatory postsynaptic currents (mEPSCs) without affecting their amplitude. This indicates a presynaptic mechanism of action .
    • Paired-Pulse Facilitation : this compound altered paired-pulse facilitation dynamics, consistent with a presynaptic site of action. Agents that act presynaptically typically enhance paired-pulse facilitation, while postsynaptic agents do not .
    • Dose-Response Characteristics : The effective concentration (EC50) values for this compound at different mGluR subtypes are as follows:
      • mGluR4: 0.1–0.13 μM
      • mGluR6: 1.0–2.4 μM
      • mGluR7: 0.29 μM
      • mGluR8: 249–337 μM .

    Neuroprotective Effects

    Research has indicated that this compound may have neuroprotective properties. For instance, intranigral injections of this compound were shown to reverse akinesia in reserpine-treated rat models of Parkinson's disease, suggesting its potential as an antiparkinsonian agent .

    Pain Modulation

    In studies assessing pain responses, microinjections of this compound did not significantly alter pain thresholds in the rat tail-flick test, indicating that its effects might be context-dependent or require specific conditions to manifest .

    Summary Table of Biological Activities

    Biological Activity Effect Mechanism
    Inhibition of Glutamate ReleaseSignificant reduction in frequency of mEPSCsPresynaptic receptor activation
    Calcium Channel ActivityDecreased Ca²⁺ responseInhibition of calcium channels
    cAMP LevelsNo significant change observedNot directly related to inhibition
    Antiparkinsonian EffectsReversal of akinesia in animal modelsPotential neuroprotective action

    常见问题

    Basic Research Questions

    Q. What experimental protocols are recommended for determining effective in vivo dosages of L-AP4 in rodent pain models?

    • Methodological Answer: this compound exhibits dose-dependent antinociceptive effects in neuropathic pain models. For intrathecal administration in rats, a range of 5–30 μg/day over 4–5 days significantly increases paw withdrawal thresholds without motor impairment . To ensure reproducibility:

    • Use a validated neuropathic pain model (e.g., sciatic nerve ligation).
    • Prepare this compound in a biocompatible solvent (e.g., DMSO:Tween 80:Saline = 10:5:85).
    • Measure mechanical hypersensitivity via von Frey filaments pre- and post-administration.
    • Critical Consideration: Avoid exceeding 50 μM in spinal cord injections to prevent off-target receptor activation .

    Q. How should this compound solubility and stability be optimized for in vitro assays?

    • Methodological Answer: this compound is soluble in DMSO for stock solutions (e.g., 50 mM), but final DMSO concentrations should not exceed 1% to avoid cellular toxicity. For aqueous buffers, use phosphate-buffered saline (PBS) with pH 7.3. Store aliquots at -20°C in airtight, light-protected vials to prevent hydrolysis. Stability tests confirm integrity for ≤3 days at room temperature during transport .

    Q. What are the standard assays for evaluating this compound’s agonist activity at group III mGluRs?

    • Methodological Answer: Use thallium flux assays in cells co-expressing mGluR7/G-protein-coupled inwardly rectifying potassium (GIRK) channels. This compound exhibits an EC50 of ~43.3 μM in this system, with responses normalized to maximal agonist efficacy . For synaptic transmission studies, measure field excitatory postsynaptic potentials (fEPSPs) in hippocampal slices; neonatal rats show higher this compound potency (EC50 = 25 μM) than adults (EC50 = 1 mM) .

    Advanced Research Questions

    Q. How can researchers resolve contradictory potency data for this compound across developmental stages?

    • Methodological Answer: this compound’s EC50 varies 40-fold between neonatal (25 μM) and adult (1 mM) rats at the SC-CA1 synapse due to developmental shifts in mGluR subtype expression. To address contradictions:

    • Validate receptor composition via selective antagonists (e.g., LY341495 for mGluR7) or agonists (e.g., DCPG for mGluR8) .
    • Perform quantitative PCR or immunohistochemistry to correlate receptor mRNA/protein levels with functional responses .
    • Key Insight: Neonatal responses are mGluR8-dominated, while adults rely on low-potency mGluR7 activation .

    Q. What strategies mitigate confounding effects of mGluR heteromerization on this compound responses?

    • Methodological Answer: mGluR2/4 heteromers reduce this compound efficacy by ~25% compared to mGluR4 homomers. To isolate receptor-specific effects:

    • Co-apply mGluR2-negative allosteric modulators (NAMs) to block transactivation in heteromeric systems .
    • Use single-cell electrophysiology or calcium imaging in HEK293 cells expressing defined receptor combinations .
    • Data Interpretation Tip: Noncompetitive inhibition in heteromers indicates allosteric crosstalk, requiring Schild analysis to confirm .

    Q. How do environmental toxins influence this compound’s neuroprotective efficacy in Parkinson’s disease models?

    • Methodological Answer: In rotenone-induced Parkinsonian rats, pre-treat with this compound (10–50 μM intracerebroventricular) to activate mGluR4/7-mediated MAPK pathways, stabilizing microtubules in dopaminergic neurons . Key steps:

    • Quantify tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra.
    • Assess motor deficits via rotarod or beam-walking tests.
    • Contradiction Note: High-dose this compound (≥100 μM) may exacerbate neurotoxicity by overactivating mGluR7 .

    Q. What experimental controls are critical when studying this compound’s presynaptic vs. postsynaptic actions?

    • Methodological Answer: To distinguish presynaptic effects (e.g., glutamate release modulation):

    • Apply this compound during paired-pulse facilitation (PPF) assays; increased PPF ratio indicates reduced release probability.
    • Use glutamate transporter inhibitors (e.g., TBOA) to isolate postsynaptic mGluR responses .
    • Advanced Technique: Combine optogenetic stimulation with this compound application to spatially restrict receptor activation .

    Q. Data Analysis and Conflict Resolution

    Q. How should researchers analyze concentration-response curves (CRCs) with non-sigmoidal this compound profiles?

    • Methodological Answer: Shallow CRCs suggest receptor heteromerization or partial agonism. Apply the Black-Leff equation to estimate cooperativity (Hill coefficient <1). For biphasic curves (e.g., dual mGluR4/mGluR7 activation), fit data to a two-site model using nonlinear regression (e.g., GraphPad Prism) .

    Q. What statistical approaches validate this compound’s efficacy in synaptic plasticity studies?

    • Methodological Answer: Use repeated-measures ANOVA for longitudinal fEPSP data (e.g., pre- vs. post-L-AP4). For small sample sizes (n ≤6), apply nonparametric tests (e.g., Wilcoxon signed-rank). Report effect sizes with 95% confidence intervals to contextualize biological significance .

    属性

    IUPAC Name

    (2S)-2-amino-4-phosphonobutanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DDOQBQRIEWHWBT-VKHMYHEASA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(CP(=O)(O)O)C(C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C(CP(=O)(O)O)[C@@H](C(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H10NO5P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30945733
    Record name (2S)-2-Amino-4-phosphonobutanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30945733
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    183.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    23052-81-5
    Record name (2S)-2-Amino-4-phosphonobutanoic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=23052-81-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Amino-4-phosphonobutyric acid, (S)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023052815
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (2S)-2-Amino-4-phosphonobutanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30945733
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name L(+)-2-Amino-4-phosphonobutyric acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (S)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8M58SS68H
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    L-AP4
    Reactant of Route 2
    L-AP4
    Reactant of Route 3
    L-AP4
    Reactant of Route 4
    L-AP4
    Reactant of Route 5
    L-AP4
    Reactant of Route 6
    L-AP4

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。